2-(methylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a complex organic compound characterized by the presence of an imidazole ring substituted with various functional groups
Preparation Methods
The synthesis of 2-(methylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves multiple steps, starting with the preparation of the imidazole ring followed by the introduction of the substituents. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of Substituents: The methylthio group can be introduced via nucleophilic substitution reactions, while the p-tolyl and trifluoromethoxyphenyl groups can be added through electrophilic aromatic substitution reactions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
2-(methylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
2-(methylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(methylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
When compared to similar compounds, 2-(methylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
2-(methylthio)-5-(phenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole: Lacks the p-tolyl group, resulting in different reactivity and applications.
2-(methylthio)-5-(p-tolyl)-1-(phenyl)-1H-imidazole: Lacks the trifluoromethoxy group, affecting its chemical stability and biological activity.
2-(methylthio)-5-(p-tolyl)-1-(4-(methoxy)phenyl)-1H-imidazole: The trifluoromethoxy group is replaced with a methoxy group, altering its electronic properties and reactivity.
Properties
IUPAC Name |
5-(4-methylphenyl)-2-methylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-12-3-5-13(6-4-12)16-11-22-17(25-2)23(16)14-7-9-15(10-8-14)24-18(19,20)21/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEGBRXNUAZKTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.